A Technical Guide to the Synthesis and Characterization of Benzoic Acid, 2-(acetyloxy)-5-amino-
A Technical Guide to the Synthesis and Characterization of Benzoic Acid, 2-(acetyloxy)-5-amino-
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis and characterization of Benzoic acid, 2-(acetyloxy)-5-amino-, a significant synthetic intermediate. This compound is structurally related to 5-aminosalicylic acid (5-ASA or mesalazine), a key pharmaceutical agent in the treatment of inflammatory bowel disease[1]. The strategic placement of the acetyl group on the phenolic hydroxyl group makes it a valuable precursor for creating various derivatives and heterocyclic compounds, as it can serve as a protecting group during reactions involving the amino or carboxylic acid functionalities[1].
Synthesis Pathways
The synthesis of Benzoic acid, 2-(acetyloxy)-5-amino- primarily starts from 5-aminosalicylic acid. The key challenge is the selective acetylation of the hydroxyl group in the presence of a reactive amino group. Two primary approaches are considered: direct acetylation and a protecting group strategy.
Direct Acetylation
Direct acetylation of 5-aminosalicylic acid using an acetylating agent like acetic anhydride is a straightforward approach. However, this method can lead to a mixture of products, including the N-acetylated isomer, 5-(acetylamino)-2-hydroxybenzoic acid (N-acetyl-5-ASA), and a di-acetylated product, due to the reactivity of both the amino and hydroxyl groups[1][2]. The reaction conditions, such as temperature, solvent, and stoichiometry, must be carefully controlled to favor O-acetylation[1].
Protection-Acetylation-Deprotection Sequence
A more selective and controlled method involves a three-step sequence to ensure only the hydroxyl group is acetylated. This strategy provides a higher yield and purity of the desired product[1].
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Protection: The 5-amino group is first protected to prevent it from reacting with the acetylating agent. This can be achieved by reacting 5-aminosalicylic acid with benzaldehyde to form a benzylideneamine (imine)[1].
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Acetylation: The hydroxyl group of the protected intermediate is then acetylated using an agent like acetic anhydride[1]. With the amino group protected, the reaction selectively occurs at the hydroxyl position.
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Deprotection: The protecting group is subsequently removed, typically by hydrolysis, to yield the final 2-(acetyloxy)-5-aminobenzoic acid[1].
The following diagram illustrates this selective synthesis workflow.
Experimental Protocols
Synthesis via Protection-Acetylation-Deprotection
This protocol is a generalized procedure based on established chemical transformations[1]. Researchers should optimize conditions based on laboratory-specific equipment and reagents.
Step 1: Protection of the Amino Group
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Dissolve 5-aminosalicylic acid in a suitable solvent (e.g., ethanol).
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Add an equimolar amount of benzaldehyde.
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Reflux the mixture for a specified time, monitoring the reaction progress via Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to allow the precipitation of the benzylideneamine intermediate.
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Filter, wash the solid with a cold solvent, and dry under vacuum.
Step 2: Acetylation of the Hydroxyl Group
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Suspend the dried protected intermediate in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).
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Add a base (e.g., pyridine or triethylamine) to act as a catalyst and acid scavenger.
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Cool the mixture in an ice bath and slowly add acetic anhydride (1.1 to 1.5 molar equivalents).
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Allow the reaction to stir and warm to room temperature. Monitor completion by TLC.
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Once the reaction is complete, quench with water and extract the product into an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude O-acetylated, N-protected intermediate.
Step 3: Deprotection of the Amino Group
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Dissolve the crude intermediate from the previous step in a mixture of an organic solvent and aqueous acid (e.g., dilute HCl).
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Stir the mixture at room temperature until the imine is fully hydrolyzed, as monitored by TLC.
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Neutralize the solution carefully with a base (e.g., sodium bicarbonate) to precipitate the final product.
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Filter the solid, wash thoroughly with water to remove salts, and dry under vacuum to yield Benzoic acid, 2-(acetyloxy)-5-amino-.
Characterization Data
Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following tables summarize key physical and expected spectroscopic data for Benzoic acid, 2-(acetyloxy)-5-amino-.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 99450-52-9 | [1][3] |
| Molecular Formula | C₉H₉NO₄ | [3][4] |
| Molecular Weight | 195.17 g/mol | [1][3] |
| Canonical SMILES | CC(=O)OC1=C(C=C(C=C1)N)C(=O)O | [3] |
| InChIKey | PNKIVCMRLDCYJE-UHFFFAOYSA-N | [1][3] |
Spectroscopic Data (Expected)
| Technique | Expected Signals / Peaks |
| ¹H NMR | ~2.2-2.4 ppm (singlet, 3H): Protons of the acetyl group (-O-C(=O)CH₃). ~5.0-6.0 ppm (broad singlet, 2H): Protons of the amino group (-NH₂). ~6.8-7.8 ppm (multiplets, 3H): Aromatic protons on the benzene ring. ~11.0-13.0 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH). |
| ¹³C NMR | ~20-22 ppm: Carbon of the acetyl methyl group. ~115-150 ppm: Aromatic carbons. ~165-170 ppm: Carboxylic acid carbonyl carbon. ~169-172 ppm: Ester carbonyl carbon. |
| IR (Infrared) | ~3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine. ~3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid. ~1750 cm⁻¹: C=O stretching of the ester group. ~1690 cm⁻¹: C=O stretching of the carboxylic acid. ~1200 cm⁻¹: C-O stretching of the ester. |
| Mass Spec (MS) | Expected [M]+: 195.05 (for C₉H₉NO₄). Fragmentation may show loss of an acetyl group (m/z 43) or a water molecule (m/z 18). |
Isomeric Relationship
It is critical to distinguish Benzoic acid, 2-(acetyloxy)-5-amino- (the O-acetylated product) from its common isomer, 5-(acetylamino)-2-hydroxybenzoic acid (the N-acetylated product). The latter is a known metabolite of mesalazine[4]. The synthetic route chosen will dictate which isomer is preferentially formed.
General Characterization Protocols
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
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Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
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Process the data, including Fourier transformation, phase correction, and baseline correction.
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Integrate the peaks in the ¹H NMR spectrum to determine proton ratios and analyze chemical shifts and coupling constants to elucidate the structure.
5.2. Infrared (IR) Spectroscopy
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Prepare the sample using an appropriate method (e.g., KBr pellet or as a thin film on a salt plate for solids).
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Place the sample in an FT-IR spectrometer.
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Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
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Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
5.3. Mass Spectrometry (MS)
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Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
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Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
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Acquire the mass spectrum to determine the molecular weight of the compound from the molecular ion peak ([M]+ or [M+H]+).
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Analyze fragmentation patterns to further confirm the structure.
References
- 1. benchchem.com [benchchem.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Page loading... [guidechem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Benzoic acid, 2-amino- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
